molecular formula C12H10N4 B2593184 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 2007916-18-7

5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B2593184
CAS No.: 2007916-18-7
M. Wt: 210.24
InChI Key: FXBVYFIBJIVLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core with a 4-methylpyridin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine typically involves a palladium-catalyzed Suzuki cross-coupling reaction. The starting material, 5-bromo-2-methylpyridin-3-amine, is reacted with various arylboronic acids under mild conditions to yield the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki cross-coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpyridin-2-yl)-1H-pyrazolo[3,4-c]pyridine
  • 5-(4-Methylpyridin-4-yl)-1H-pyrazolo[3,4-c]pyridine
  • 5-(4-Ethylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

Uniqueness

5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpyridin-3-yl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

5-(4-methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-8-2-3-13-6-10(8)11-4-9-5-15-16-12(9)7-14-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBVYFIBJIVLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=NC=C3C(=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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